Rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine
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Overview
Description
Rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by its unique hexahydro-2H-furo[3,4-b]morpholine structure, which includes a fused ring system with both furan and morpholine components. The presence of two methyl groups at the 2-position adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine typically involves the use of 1,2-amino alcohols and related compounds. A common method includes a sequence of coupling, cyclization, and reduction reactions. For instance, amino alcohols can be coupled with α-haloacid chlorides, followed by cyclization and reduction to yield the desired morpholine derivative .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of solid-phase synthesis techniques. This method allows for the efficient and scalable production of morpholine derivatives, including this compound .
Chemical Reactions Analysis
Types of Reactions
Rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced morpholine derivatives .
Scientific Research Applications
Rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine involves its interaction with specific molecular targets and pathways. For instance, it may act as a modulator of lysosomal pH, affecting cellular processes by altering the pH within lysosomes. This modulation can disrupt the homeostasis of lysosomal enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog with a single morpholine ring.
Hexahydro-2H-furo[3,4-b]morpholine: Lacks the dimethyl substitution.
4-methyl-octahydropyrrolo[3,4-b]morpholine: Another related compound with a different substitution pattern.
Uniqueness
Rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine is unique due to its specific fused ring structure and the presence of two methyl groups at the 2-position. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
(4aR,7aS)-2,2-dimethyl-3,4,4a,5,7,7a-hexahydrofuro[3,4-b][1,4]oxazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(2)5-9-6-3-10-4-7(6)11-8/h6-7,9H,3-5H2,1-2H3/t6-,7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCIMLODCWRFAM-RNFRBKRXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2COCC2O1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN[C@@H]2COC[C@H]2O1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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